N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

NAMPT inhibition NAD+ biosynthesis Cancer metabolism

N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 338967-53-6) is a synthetic small-molecule pyrimidinamine derivative (molecular formula C18H18N4O2S, MW 354.43 g/mol). It belongs to a class of pyridinyl-pyrimidinyl sulfone compounds disclosed in patent US9458172, which are characterized as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 338967-53-6
Cat. No. B2976992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
CAS338967-53-6
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C18H18N4O2S/c1-25(23,24)13-16-10-17(20-11-14-6-3-2-4-7-14)22-18(21-16)15-8-5-9-19-12-15/h2-10,12H,11,13H2,1H3,(H,20,21,22)
InChIKeySBISHLQSXCYELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 338967-53-6): Procurement-Relevant Identity and Core Characteristics


N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 338967-53-6) is a synthetic small-molecule pyrimidinamine derivative (molecular formula C18H18N4O2S, MW 354.43 g/mol) . It belongs to a class of pyridinyl-pyrimidinyl sulfone compounds disclosed in patent US9458172, which are characterized as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) [1]. The compound features a 4-pyrimidinamine core substituted at the 2-position with a 3-pyridinyl ring, at the 4-amino position with a benzyl group, and at the 6-position with a methylsulfonylmethyl moiety. Vendor specifications typically report a purity of ≥95% (min. 95%) .

Chemotype
Pyridinyl-pyrimidinyl sulfone NAMPT inhibitor from US9458172 series
Research model
NAD+ biosynthesis probe; cancer metabolism and depletion endpoint studies
Specification
Vendor batch-specific HPLC certificate; research-grade purity profile

Why N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Cannot Be Casually Substituted by In-Class NAMPT Inhibitors


Within the NAMPT inhibitor chemotype disclosed in US9458172, potency differences among structurally related sulfone analogs span nearly two orders of magnitude in the same enzymatic assay, with reported IC50 values ranging from 11.3 nM to 407 nM for compounds differing by a single substituent [1]. These steep SAR gradients demonstrate that minor structural modifications to the pyrimidine core, the sulfone linker, or the benzyl/heteroaryl substitution pattern can produce dramatic shifts in target engagement. Consequently, generic substitution of N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine by another in-class analog without verification of matched potency and selectivity can invalidate experimental conclusions, particularly in cellular NAD+ depletion studies where NAMPT inhibition potency is tightly coupled to pharmacological effect.

SAR sensitivity In-class sulfone analogs can shift NAMPT IC50 by over an order of magnitude with minor structural changes.
Cellular mismatch NAD+ depletion efficacy may not transfer between analogs without matched cellular potency and target-engagement data.
Batch variance Without batch-specific purity certification, impurity-driven false positives are a risk in low-nanomolar NAMPT assays.

Quantitative Differentiation Evidence for N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine vs. Closest Analogs


NAMPT Enzymatic Inhibition Potency: Compound Ranking Within the US9458172 Sulfone Series

The NAMPT sulfone chemotype exhibits a broad potency distribution. The most potent analog in the series (US9458172, compound 94; BDBM50060767) shows an IC50 of 11.3 nM. The target compound N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has a reported NAMPT IC50 of 36.5 nM in an identical enzymatic assay [1]. Another structurally close sulfone analog (BDBM252444) has a reported IC50 of 407 nM in the same assay [2], confirming that the target compound occupies a mid-high potency position within the chemotype, being approximately 3.2-fold less potent than the series leader but 11.1-fold more potent than the weaker analog.

NAMPT IC50
Head-to-head
36.5 nM (reported)
Mid-high potency within sulfone series; 3.2× above series leader, 11.1× above weaker analog.
Assay: Buffer A, 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM THP
NAMPT inhibition NAD+ biosynthesis Cancer metabolism

Structural Determinants of Potency: The Methylsulfonylmethyl Substituent vs. Aryl Sulfone Variants

Within the US9458172 patent series, compounds bearing a methylsulfonylmethyl group at the pyrimidine 6-position represent a distinct sub-series differentiated from analogs with aryl sulfone linkers. The target compound's methylsulfonylmethyl substituent provides a smaller steric footprint and distinct electronic properties compared to the aryl sulfone congeners, which can influence both target binding and off-target profiles [1]. No direct matched-pair comparison with the identical core and an alternative 6-substituent has been publicly disclosed, but the patent exemplifies that modulation of the 6-position substituent is a critical SAR vector affecting NAMPT inhibition potency by >10-fold [1].

6-Position SAR
Class-level
Methylsulfonylmethyl vs. aryl sulfone variants
Substituent class influences NAMPT binding >10-fold; supports SAR study design.
No matched-pair direct comparison published for this specific compound.
Structure-activity relationship Sulfone linker Pyrimidine scaffold

Purity and Specification Profile Relevant to Reproducible NAMPT Inhibition Studies

Vendor technical datasheets specify a minimum purity of 95% (HPLC) for N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine . In the context of NAMPT enzymatic assays with IC50 values in the low nanomolar range, impurities at the 5% level could theoretically contribute to assay interference or off-target effects if the impurity possesses independent biological activity. Procurement from suppliers providing batch-specific purity certificates (≥95% by HPLC) and ISO-certified quality systems is therefore a critical specification differentiator for researchers requiring inter-batch reproducibility in dose-response studies.

Purity specification
Supplier data
≥95% (HPLC, vendor)
Baseline quality gate for low-nM NAMPT enzymatic assays.
Batch-specific certificate recommended; no independent public data.
Chemical purity Reproducibility Assay interference

Binding Selectivity Profile Within the NAMPT Sulfone Chemotype

No direct selectivity profiling data (e.g., panel screening against related phosphoribosyltransferases or kinase selectivity panels) are publicly available for N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine. However, the parent patent US9458172 discloses that compounds within this chemotype are selective NAMPT inhibitors, with cellular activity consistent with on-target NAD+ depletion [1]. The methylsulfonylmethyl moiety, compared to larger aryl sulfone substituents, may theoretically reduce promiscuous binding to hydrophobic pockets in off-target proteins, but this remains a class-level inference without direct experimental validation for this specific compound.

Selectivity profile
Class-level
No direct panel data available
NAMPT class selectivity inferred from patent chemotype; off-target counter-screens advised.
Selectivity not experimentally validated for this specific compound.
Target selectivity NAMPT Off-target binding

Validated Application Scenarios for N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Based on Quantitative Evidence


NAMPT Enzymatic Inhibition and NAD+ Biosynthesis Probe Studies

The compound is most appropriately deployed in biochemical NAMPT enzymatic assays (IC50 = 36.5 nM under standard buffer conditions: 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM THP) [1]. Its mid-high potency position within the US9458172 sulfone series makes it suitable for dose-response NAD+ depletion experiments in cell culture models where complete NAMPT ablation is not required, allowing researchers to observe graded pharmacological effects. It can serve as a comparator compound when characterizing novel NAMPT inhibitors, providing a benchmark potency reference point distinct from both the series-leading 11.3 nM compound and the weaker 407 nM analog [1].

Structure-Activity Relationship (SAR) Studies on Pyrimidine 6-Position Substituent Effects

The methylsulfonylmethyl group at the pyrimidine 6-position represents a specific SAR vector within the broader NAMPT sulfone chemotype [2]. This compound is a useful tool for medicinal chemistry teams exploring the steric and electronic tolerance of the NAMPT binding pocket at this position. When benchmarked against aryl sulfone congeners from the same patent series, it enables quantitative assessment of how replacement of an aryl group with a smaller methyl group affects potency, physicochemical properties, and potentially metabolic stability [2].

Method Development and Assay Validation for NAMPT Inhibitor Screening

Given its well-defined NAMPT IC50 of 36.5 nM in a standardized enzymatic assay format [1], this compound is suitable as a reference inhibitor in assay development and validation workflows. Its potency, which is neither at the extreme high nor extreme low end of the chemotype's dynamic range, makes it an optimal positive control for establishing assay sensitivity, Z'-factor, and inter-day variability in medium-to-high-throughput NAMPT inhibitor screening campaigns. Researchers should procure from suppliers providing batch-specific purity certificates (≥95%) to ensure consistent control performance .

Cellular NAD+ Metabolism Studies in Cancer Cell Lines

The parent patent US9458172 demonstrates that compounds within this chemotype inhibit cellular NAMPT activity, leading to NAD+ depletion and consequent anti-proliferative effects in cancer cell lines [2]. While no direct cellular IC50 data are publicly available for this specific compound, its biochemical potency (IC50 = 36.5 nM) predicts cellular activity at concentrations achievable in standard cell culture experiments. Researchers should independently establish cellular EC50 values for NAD+ depletion in their cell line of interest and compare against biochemical IC50 to assess cell permeability and intracellular target engagement [2]. This compound is not recommended for in vivo studies without generation of PK and tolerability data.

Application
Selection Property
Validation Focus
NAD+ biosynthesis probe studies
Reported enzymatic potency, mid-range within chemotype
Dose-response NAD+ depletion in cell models
Pyrimidine 6-substituent SAR studies
Methylsulfonylmethyl vs. aryl sulfone substituent class
Potency shift with steric/electronic variation at NAMPT binding pocket
NAMPT inhibitor screening assay validation
Defined enzymatic IC50 in standardized buffer system
Z'-factor, inter-day variability, positive-control benchmarking
Cancer cell NAD+ metabolism research
Biochemical NAMPT inhibition potency predicts cellular engagement
Establish cellular EC50 for NAD+ depletion; assess cell permeability and viability endpoints
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